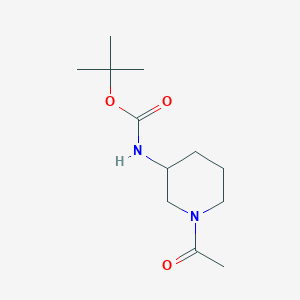![molecular formula C12H14N4O B6103430 6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6103430.png)
6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one, also known as MTA, is a compound that belongs to the class of triazine derivatives. MTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Mecanismo De Acción
The mechanism of action of 6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one is not fully understood. However, it is believed to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is involved in the synthesis of nucleotides. This compound has been shown to bind to the active site of DHFR and inhibit its activity, leading to the depletion of nucleotides and subsequent inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the expression of various inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has been shown to exhibit antioxidant activity and protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound exhibits potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, leading to a decrease in biological activity. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of the mechanism of action of this compound and its interaction with DHFR. Further research is also needed to understand the potential side effects of this compound and its long-term safety for human use. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved biological activity.
Métodos De Síntesis
6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione in the presence of a suitable catalyst. The reaction can be carried out using various solvents, including ethanol, methanol, and acetonitrile. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.
Aplicaciones Científicas De Investigación
6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1. This compound has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
6-methyl-3-[(4-methylphenyl)methylamino]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-5-10(6-4-8)7-13-12-14-11(17)9(2)15-16-12/h3-6H,7H2,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVNGPDFDGOMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NN=C(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6103350.png)

![(2E)-3-(2-furyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acrylamide](/img/structure/B6103378.png)
![6-butyl 8-ethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6103386.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B6103394.png)
![7-ethyl-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6103398.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6103438.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)

![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6103458.png)
![5-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6103466.png)
![7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103468.png)